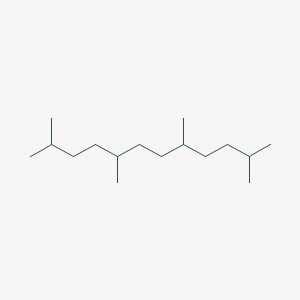

2,5,8,11-Tetramethyldodecane

Description

2,5,8,11-Tetramethyldodecane is a branched alkane with a dodecane backbone (C₁₂H₂₆) substituted with four methyl groups at positions 2, 5, 8, and 11.

Properties

CAS No. |

51324-39-1 |

|---|---|

Molecular Formula |

C16H34 |

Molecular Weight |

226.44 g/mol |

IUPAC Name |

2,5,8,11-tetramethyldodecane |

InChI |

InChI=1S/C16H34/c1-13(2)7-9-15(5)11-12-16(6)10-8-14(3)4/h13-16H,7-12H2,1-6H3 |

InChI Key |

LJIHIZPNNBUKOZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CCC(C)CCC(C)CCC(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5,8,11-Tetramethyldodecane can be achieved through various organic synthesis methods. One common approach involves the alkylation of dodecane with methyl groups. This can be done using Friedel-Crafts alkylation, where dodecane is reacted with methyl chloride in the presence of a strong Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions typically involve anhydrous conditions and temperatures ranging from 0°C to 50°C.

Industrial Production Methods

In an industrial setting, the production of 2,5,8,11-Tetramethyldodecane may involve the catalytic hydrogenation of specific precursors. This process can be optimized for large-scale production by using continuous flow reactors and advanced catalysts to ensure high yield and purity. The reaction conditions are carefully controlled to maintain the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

2,5,8,11-Tetramethyldodecane can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form alcohols, ketones, or carboxylic acids, depending on the reaction conditions and oxidizing agents used.

Reduction: Although it is already a saturated hydrocarbon, it can be subjected to reduction reactions to remove any impurities or to achieve specific structural modifications.

Substitution: Halogenation reactions can introduce halogen atoms (e.g., chlorine, bromine) into the molecule, resulting in halogenated derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic or basic media.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or platinum oxide (PtO2) under hydrogen gas (H2) atmosphere.

Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of UV light or radical initiators.

Major Products Formed

Oxidation: Depending on the extent of oxidation, products can include 2,5,8,11-tetramethyl-2-dodecanol, 2,5,8,11-tetramethyl-2-dodecanone, or 2,5,8,11-tetramethyl-2-dodecanoic acid.

Reduction: The primary product is the purified 2,5,8,11-Tetramethyldodecane.

Substitution: Halogenated derivatives such as 2,5,8,11-tetramethyl-2-chlorododecane or 2,5,8,11-tetramethyl-2-bromododecane.

Scientific Research Applications

2,5,8,11-Tetramethyldodecane has various applications in scientific research:

Chemistry: It is used as a reference compound in the study of hydrocarbon behavior and properties. It also serves as a model compound in the development of new synthetic methodologies.

Biology: This compound can be used in studies related to lipid metabolism and the role of branched alkanes in biological systems.

Medicine: Research into its potential as a hydrophobic drug carrier or as a component in drug delivery systems is ongoing.

Industry: It is utilized in the formulation of lubricants, surfactants, and other specialty chemicals due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2,5,8,11-Tetramethyldodecane largely depends on its application. In chemical reactions, its branched structure influences its reactivity and interaction with other molecules. For example, in oxidation reactions, the presence of methyl groups can hinder or facilitate the reaction depending on the steric and electronic effects. In biological systems, its hydrophobic nature allows it to interact with lipid membranes, potentially affecting membrane fluidity and function.

Comparison with Similar Compounds

Table 1: Key Molecular Properties

*Hypothetical data inferred from structural analogs.

Key Observations:

Chain Length and Branching :

- Phytane (C₂₀H₄₂) has a longer carbon chain and higher molecular weight than 2,5,8,11-Tetramethyldodecane (C₁₆H₃₄), resulting in higher viscosity and melting point .

- The symmetrical placement of methyl groups in 2,5,8,11-Tetramethyldodecane may reduce steric hindrance compared to asymmetrical analogs.

Functional Groups :

- Oxygen-containing analogs like 2,5,8,11-Tetraoxadodecane (Triglyme) exhibit polar ether linkages, enhancing solubility in polar solvents and reducing vapor pressure compared to purely hydrocarbon analogs .

- Hydroxyl-containing derivatives (e.g., ) demonstrate higher boiling points and reactivity due to hydrogen bonding .

Physical and Chemical Properties

Key Observations:

- Volatility : Triglyme’s vapor pressure (229.3 kPa at 420.89 K) reflects its lower volatility compared to alkanes due to oxygen-mediated intermolecular forces .

- Safety : Phytane and Triglyme are classified as low-risk, suggesting similar safety profiles for 2,5,8,11-Tetramethyldodecane if purity is maintained .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.